molecular formula C12H15F3N2 B8190345 (S)-1-Benzyl-3-trifluoromethyl-piperazine

(S)-1-Benzyl-3-trifluoromethyl-piperazine

Cat. No.: B8190345
M. Wt: 244.26 g/mol
InChI Key: DEYSRYSDNZTANC-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Benzyl-3-trifluoromethyl-piperazine is a chiral compound characterized by the presence of a benzyl group and a trifluoromethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-3-trifluoromethyl-piperazine typically involves the reaction of (S)-1-Benzyl-piperazine with trifluoromethylating agents under controlled conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO)

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts, such as palladium or copper, can also be employed to achieve high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Benzyl-3-trifluoromethyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield de-trifluoromethylated products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).

    Substitution: NaH, NaOMe, in polar aprotic solvents like DMSO or acetonitrile (CH3CN).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: De-trifluoromethylated derivatives.

    Substitution: Substituted benzyl or trifluoromethyl derivatives.

Scientific Research Applications

(S)-1-Benzyl-3-trifluoromethyl-piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly in the development of pharmaceuticals targeting neurological disorders.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs with antifungal, antibacterial, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-trifluoromethyl-piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism.

Comparison with Similar Compounds

    (S)-1-Benzyl-piperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Benzyl-4-trifluoromethyl-piperazine: Positional isomer with the trifluoromethyl group on the 4-position of the piperazine ring.

    (S)-1-Benzyl-3-chloromethyl-piperazine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness: (S)-1-Benzyl-3-trifluoromethyl-piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

(3S)-1-benzyl-3-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-9-17(7-6-16-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYSRYSDNZTANC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.